N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Ethyl Chain: The ethyl chain is attached through an alkylation reaction, often using ethyl bromide or ethyl iodide.
Formation of the Diphenylpropanamide Moiety: This step involves the reaction of the intermediate with diphenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its antagonistic effects on ionotropic glutamate receptors.
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide: Studied for its potential in various fields of research and industry.
Uniqueness
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,3-diphenylpropanamide stands out due to its unique structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a quinoline core with methoxy and diphenylpropanamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C28H28N2O4 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |
InChI |
InChI=1S/C28H28N2O4/c1-33-24-13-14-25(34-2)27-23(24)17-21(28(32)30-27)15-16-29-26(31)18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,22H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
VVQHZRXKXVNRHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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